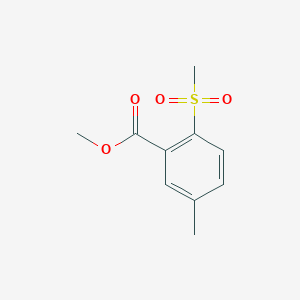
Methyl 5-Methyl-2-(methylsulfonyl)benzoate
Übersicht
Beschreibung
Methyl 5-Methyl-2-(methylsulfonyl)benzoate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 5-Methyl-2-(methylsulfonyl)benzoate is an organic compound notable for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : Approximately 244.26 g/mol
- Functional Groups : The compound features a methylsulfonyl group attached to a benzoate structure, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. Notably, it acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in cancer progression. The methylsulfonyl group enhances the compound's affinity for the enzyme, potentially modulating its activity through competitive inhibition.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase IX (CA IX). This inhibition is crucial as CA IX is often overexpressed in tumors, facilitating acid-base balance and promoting cancer cell survival.
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | Carbonic Anhydrase IX | Competitive Inhibition | |
| Methyl 2-Halo-4-substituted-5-sulfamoyl-benzoates | Carbonic Anhydrase IX | High Affinity Inhibitors |
Antimicrobial and Anti-inflammatory Properties
Compounds similar to this compound have demonstrated antimicrobial and anti-inflammatory activities. These properties suggest potential applications in treating infections and inflammatory diseases.
Case Studies and Research Findings
-
Inhibition Studies :
- A study highlighted that derivatives of methyl benzoates, including this compound, showed promising results in inhibiting CA IX with a high binding affinity. The IC values were significantly lower than those of non-sulfonylated analogs, indicating enhanced potency due to the sulfonyl group .
-
Structure-Activity Relationship (SAR) :
- Research into the structure-activity relationships of similar compounds revealed that modifications to the benzoate structure, such as the introduction of methyl or methoxy groups, can significantly affect biological activity. For instance, a study found that adding a methoxy group increased membrane permeability and enzyme binding affinity .
-
Pharmacokinetics and Toxicity :
- Preliminary studies on pharmacokinetics suggest that compounds with similar structures exhibit favorable absorption characteristics. However, comprehensive toxicity profiles remain essential for assessing safety in therapeutic applications .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Mechanistic Studies : Understanding the detailed molecular interactions with target enzymes.
- Formulation Development : Exploring potential formulations for clinical use.
Eigenschaften
IUPAC Name |
methyl 5-methyl-2-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-4-5-9(15(3,12)13)8(6-7)10(11)14-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYHAGXBWUIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















